molecular formula C10H10BrClO B1405073 1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene CAS No. 1369923-33-0

1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene

Cat. No.: B1405073
CAS No.: 1369923-33-0
M. Wt: 261.54 g/mol
InChI Key: HPROECBIPAIXTH-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene is an organic compound with the molecular formula C₁₀H₁₀BrClO. It is a derivative of benzene, substituted with bromine, chlorine, and a cyclopropylmethoxy group. This compound is used primarily in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination and chlorination of a benzene ring, followed by the reaction with cyclopropylmethanol under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its primary use in research settings. the general approach would involve large-scale halogenation reactions followed by etherification to introduce the cyclopropylmethoxy group .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 1-Bromo-3-chloro-5-(cyclopropylmethoxy)benzene involves its interaction with specific molecular targets, depending on the context of its use. In Suzuki-Miyaura coupling reactions, for example, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product .

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-3-chloro-5-(cyclopropylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO/c11-8-3-9(12)5-10(4-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPROECBIPAIXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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